3,4-Dihydroisoquinoline-2(1H)-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Structure and Background

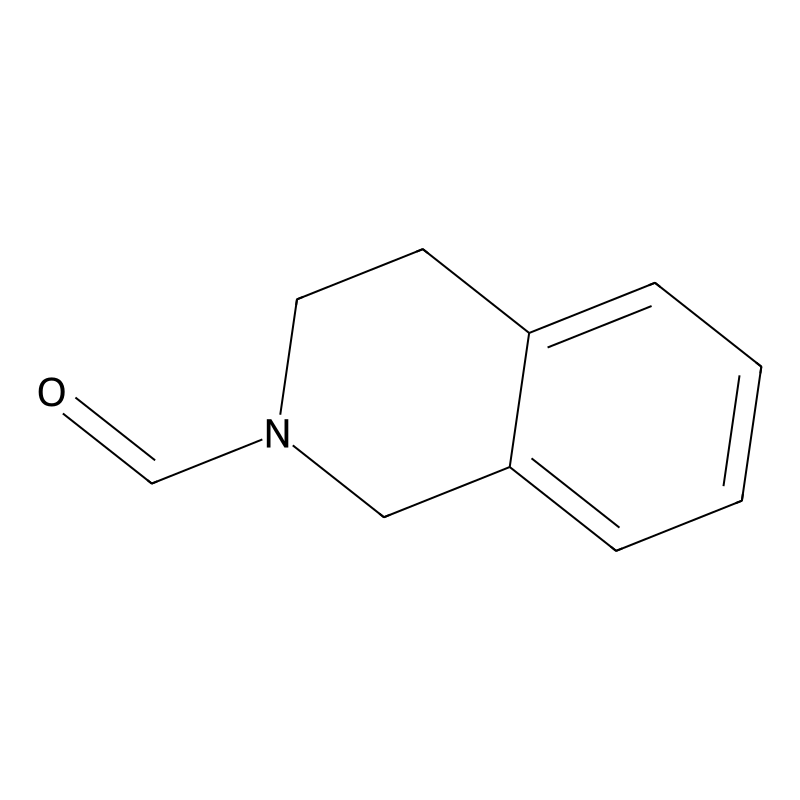

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde (DHICA) is an organic compound belonging to the class of isoquinolines. Isoquinolines are a family of heterocyclic compounds containing nitrogen and carbon atoms in a specific ring structure. DHICA possesses a bicyclic structure with a benzene ring fused to a six-membered ring containing nitrogen [].

Potential Applications

Scientific research on DHICA explores its potential applications in various fields, including:

Medicinal Chemistry

DHICA serves as a scaffold for the development of new drugs. Due to its structural similarity to naturally occurring alkaloids with various bioactivities, researchers investigate DHICA's potential for therapeutic applications [, ].

Organic Synthesis

DHICA can be a valuable intermediate in the synthesis of more complex molecules. Its reactive functional groups allow chemists to incorporate DHICA into larger chemical structures with desired properties [].

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde is an organic compound classified within the isoquinoline family, characterized by its heterocyclic structure. Its chemical formula is and it has a molecular weight of approximately 175.20 g/mol. The compound features a dihydroisoquinoline framework with an aldehyde functional group at the 2-position, which contributes to its chemical reactivity and potential biological activity .

- Condensation Reactions: It can react with amines to form imines or with alcohols to produce acetals.

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid under appropriate conditions.

- Reduction: The compound can also undergo reduction to yield the corresponding alcohol.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or serve as intermediates in organic synthesis.

Research indicates that 3,4-dihydroisoquinoline-2(1H)-carbaldehyde exhibits notable biological activities. It has been associated with neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The compound may modulate dopaminergic signaling pathways, thereby offering therapeutic potential against cognitive impairments and motor symptoms associated with such disorders . Additionally, it has shown promise in anti-inflammatory and anticancer activities, making it a compound of interest in medicinal chemistry.

Several methods have been developed for synthesizing 3,4-dihydroisoquinoline-2(1H)-carbaldehyde:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through various methods such as Pictet-Spengler reactions.

- Formylation: Dihydroisoquinolines can be formylated using formic acid or other formylating agents to introduce the aldehyde group.

- Reduction of Isoquinolines: Isoquinolines can be reduced to their dihydro counterparts followed by selective oxidation to yield the carbaldehyde.

These synthetic routes allow for the production of this compound in varying yields and purities, facilitating its use in research and applications .

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde has several applications:

- Pharmaceutical Development: Due to its neuroprotective and potential anticancer properties, it is being explored as a lead compound for drug development targeting neurological disorders and cancer therapies.

- Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

- Research Tool: Its unique properties make it valuable for studying biological mechanisms related to neurotransmission and cellular signaling pathways .

Interaction studies involving 3,4-dihydroisoquinoline-2(1H)-carbaldehyde have focused on its binding affinity to various receptors and enzymes relevant to neurological functions. Preliminary studies suggest that it may interact with dopamine receptors, influencing dopaminergic signaling pathways essential for motor control and cognitive function. Additionally, its interactions with inflammatory mediators indicate potential roles in modulating immune responses .

Several compounds share structural similarities with 3,4-dihydroisoquinoline-2(1H)-carbaldehyde. Here are some notable examples:

The uniqueness of 3,4-dihydroisoquinoline-2(1H)-carbaldehyde lies in its specific combination of neuroactive properties along with its versatility in